molecular formula C12H19N3S B13611935 3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine

3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine

Cat. No.: B13611935
M. Wt: 237.37 g/mol
InChI Key: DGSAWHDTMXLUCF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine is a heterocyclic compound that features a thiazole ring, a piperidine ring, and an allylamine group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the piperidine ring further enhances the compound’s pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine involves its interaction with various molecular targets:

Properties

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

(E)-3-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)prop-2-en-1-amine

InChI

InChI=1S/C12H19N3S/c1-10-11(6-5-7-13)16-12(14-10)15-8-3-2-4-9-15/h5-6H,2-4,7-9,13H2,1H3/b6-5+

InChI Key

DGSAWHDTMXLUCF-AATRIKPKSA-N

Isomeric SMILES

CC1=C(SC(=N1)N2CCCCC2)/C=C/CN

Canonical SMILES

CC1=C(SC(=N1)N2CCCCC2)C=CCN

Origin of Product

United States

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